Cas no 24717-73-5 (beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp)

beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp structure
24717-73-5 structure
Product Name:beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp
CAS-nummer:24717-73-5
MF:C32H55NO25
MW:853.7708132267
CID:2001006
PubChem ID:11136642
Update Time:2025-04-21

beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp Chemische en fysische eigenschappen

Naam en identificatie

    • beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp
    • Gal(beta1-4)[Fuc(alpha1-3)]GlcNAc(beta1-3)Gal(beta1-4)Glc
    • Galbeta1-4(Fucalpha1-3)GlcNAcbeta1-3Galbeta1-4Glc
    • lacto-N-fucopentaose III
    • lacto-N-fucopentaose III (LNF III)
    • LNF-III
    • DTXSID001099408
    • CHEBI:153259
    • Fuc(a1-3)[Gal(b1-4)]GlcNAc(b1-3)Gal(b1-4)b-Glc
    • N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
    • 24717-73-5
    • WURCS=2.0/4,5,4/[a2122h-1b_1-5][a2112h-1b_1-5][a2122h-1b_1-5_2*NCC/3=O][a1221m-1a_1-5]/1-2-3-4-2/a4-b1_b3-c1_c3-d1_c4-e1
    • O-6-Deoxy-I+/--L-galactopyranosyl-(1a3)-O-[I(2)-D-galactopyranosyl-(1a4)]-O-2-(acetylamino)-2-deoxy-I(2)-D-glucopyranosyl-(1a3)-O-I(2)-D-galactopyranosyl-(1a4)-I(2)-D-glucopyranose
    • 6-deoxy-alpha-L-galacto-hexopyranosyl-(1->3)-[beta-D-galacto-hexopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->3)-beta-D-galacto-hexopyranosyl-(1->4)-beta-D-gluco-hexopyranose
    • Inchi: 1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1
    • InChI-sleutel: CMQZRJBJDCVIEY-SFFAKPFPSA-N
    • LACHT: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1O[C@H]1[C@H]([C@@H](CO)O[C@H]([C@@H]1O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)O)O)O)NC(C)=O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 853.30631624Da
  • Monoisotopische massa: 853.30631624Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 16
  • Aantal waterstofbondacceptatoren: 25
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1310
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 25
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -9.6
  • Topologisch pooloppervlak: 416Ų
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd